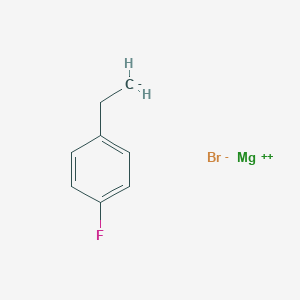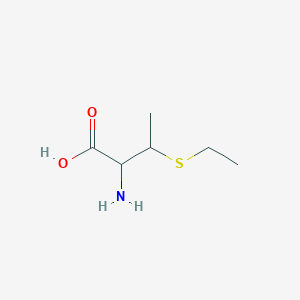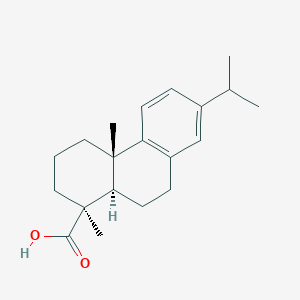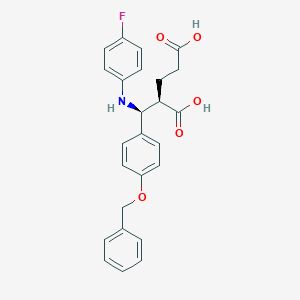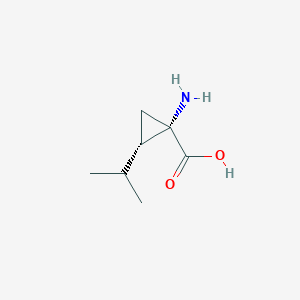
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid is a chiral amino acid derivative with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid can be achieved through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid involves its interaction with specific molecular targets and pathways. The cyclopropane ring provides conformational rigidity, which can influence the binding affinity and specificity to target proteins or enzymes. This compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural analogs and derivatives.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-aminocyclohexanecarboxylic acid: Another chiral amino acid with a cyclohexane ring.
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with a similar amino and carboxylic acid functional group.
Uniqueness
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid is unique due to its cyclopropane ring, which imparts significant conformational rigidity. This structural feature makes it a valuable tool in studying protein-ligand interactions and designing peptidomimetics with enhanced stability and specificity.
Properties
CAS No. |
149811-52-9 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |
InChI Key |
GFIRYOYQBKQVOL-FSPLSTOPSA-N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@]1(C(=O)O)N |
Canonical SMILES |
CC(C)C1CC1(C(=O)O)N |
Synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


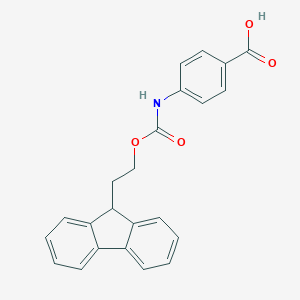

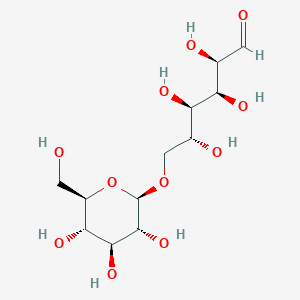
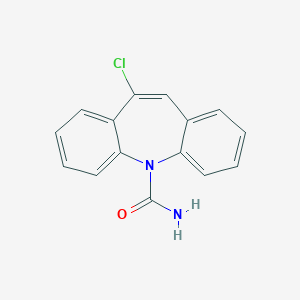
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)

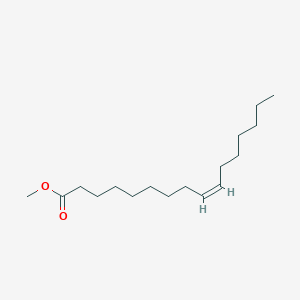
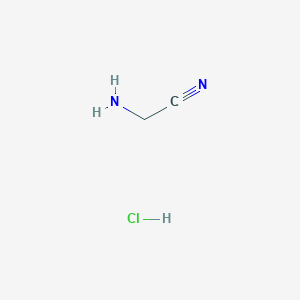
![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)
